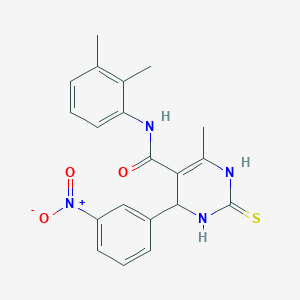![molecular formula C20H18N2O5S2 B11651626 (5E)-3-methyl-5-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651626.png)
(5E)-3-methyl-5-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of thiazolidin-4-one derivatives.
- Structurally, it contains a thiazolidinone ring (a five-membered ring containing sulfur and nitrogen) with a substituted benzylidene moiety.
- The compound’s chemical formula is
C20H18N2O6S
. - It exhibits a yellow color and is sparingly soluble in water.
- Now, let’s explore its preparation methods.
準備方法
- Unfortunately, specific synthetic routes for this compound are not widely documented. I can provide a general approach:
- One potential method involves the condensation of 2-methylphenoxyethanol with 5-nitrobenzaldehyde to form the benzylidene intermediate.
- Subsequent reaction with thiosemicarbazide leads to the formation of the thiazolidinone ring.
- Industrial production methods may vary, but they likely involve optimization of these steps for efficiency and yield.
化学反応の分析
- The compound can participate in various reactions:
Oxidation: It may undergo oxidation reactions, potentially affecting the nitro group.
Reduction: Reduction of the nitro group could yield an amino derivative.
Substitution: Substituents on the aromatic ring may undergo substitution reactions.
- Common reagents include reducing agents (e.g., hydrogenation catalysts), oxidizing agents (e.g., nitric acid), and nucleophiles (for substitution).
科学的研究の応用
Medicine: Thiazolidinone derivatives have been investigated for their potential as antitumor, anti-inflammatory, and antimicrobial agents.
Chemistry: Researchers explore their reactivity and design new derivatives.
Industry: Applications in materials science, such as dyes or catalysts, are possible.
作用機序
- The compound’s mechanism of action depends on its specific targets.
- It might interact with cellular pathways related to inflammation, cell growth, or oxidative stress.
- Further studies are needed to elucidate its precise mode of action.
類似化合物との比較
- Similar compounds include other thiazolidinones with varying substituents.
- Uniqueness lies in the combination of the nitrobenzylidene and phenoxyethoxy groups.
特性
分子式 |
C20H18N2O5S2 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC名 |
(5E)-3-methyl-5-[[2-[2-(2-methylphenoxy)ethoxy]-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18N2O5S2/c1-13-5-3-4-6-16(13)26-9-10-27-17-8-7-15(22(24)25)11-14(17)12-18-19(23)21(2)20(28)29-18/h3-8,11-12H,9-10H2,1-2H3/b18-12+ |
InChIキー |
DUFPWCBFRMPZFG-LDADJPATSA-N |
異性体SMILES |
CC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)N(C(=S)S3)C |
正規SMILES |
CC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)N(C(=S)S3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6Z)-5-imino-6-(3-methoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651545.png)
![2-(3,5-Dimethylbenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11651550.png)
![(2Z)-2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11651558.png)
![(2-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B11651560.png)
![2-{2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11651565.png)
![2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]anthracene-9,10-dione](/img/structure/B11651570.png)
![1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-ethylbutan-1-one](/img/structure/B11651581.png)

![Ethyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651603.png)

![(2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide](/img/structure/B11651610.png)
![4-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B11651622.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methoxybenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11651624.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11651628.png)
